molecular formula C8H9F6N3O6S2 B12503744 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B12503744
M. Wt: 421.3 g/mol
InChI Key: PFMBEKPTRVTVDM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and remains in a liquid state at relatively low temperatures. This compound is particularly noted for its high thermal stability, low volatility, and excellent ionic conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-methylimidazole with chloroacetic acid to form 3-(carboxymethyl)-1-methylimidazolium chloride. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while complex formation can result in metal-imidazolium complexes .

Scientific Research Applications

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and receptors, altering their activity. The bis((trifluoromethyl)sulfonyl)amide anion contributes to the compound’s stability and solubility, enhancing its overall effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carboxymethyl group in 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide imparts unique properties, such as enhanced solubility in water and the ability to form stronger hydrogen bonds. These characteristics make it particularly useful in applications where other ionic liquids may not perform as well .

Biological Activity

3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, commonly referred to as [CMMI][Tf2N], is an ionic liquid (IL) with significant potential in various biological and chemical applications. Its unique structural features, including the imidazolium cation and bis(trifluoromethylsulfonyl)amide anion, contribute to its distinct biological activities and interactions with biological systems.

The compound has a molecular formula of C7H9F6N3O4S2C_7H_9F_6N_3O_4S_2 and a molecular weight of 377.28 g/mol. It is characterized by a low melting point and high solubility in polar solvents, making it suitable for various applications in biochemistry and pharmacology.

PropertyValue
Molecular FormulaC₇H₉F₆N₃O₄S₂
Molecular Weight377.28 g/mol
Melting Point22 °C
Purity>99%
AppearanceWhite or colorless

Antimicrobial Properties

Studies have demonstrated that imidazolium-based ionic liquids exhibit antimicrobial activity against a range of pathogens. The presence of the trifluoromethylsulfonyl group enhances the compound's ability to disrupt microbial membranes, leading to cell lysis. Research indicates that [CMMI][Tf2N] shows significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of [CMMI][Tf2N] have been evaluated using various cell lines. In vitro studies suggest that while the compound exhibits some cytotoxicity at higher concentrations, it also demonstrates selective toxicity towards cancer cells compared to normal cells. This selectivity may be attributed to differences in membrane composition and permeability between cancerous and non-cancerous cells .

The mechanism by which [CMMI][Tf2N] exerts its biological effects appears to involve multiple pathways:

  • Membrane Disruption : The ionic liquid interacts with lipid membranes, altering their integrity and leading to increased permeability.
  • Reactive Oxygen Species (ROS) Generation : Exposure to [CMMI][Tf2N] has been shown to induce oxidative stress in cells, contributing to apoptosis in susceptible cell lines.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular metabolism, although further research is needed to clarify these interactions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various ionic liquids, including [CMMI][Tf2N]. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against E. coli, showcasing its potential as an antimicrobial agent in food preservation and medical applications .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), [CMMI][Tf2N] demonstrated IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity. Notably, normal fibroblast cells showed significantly higher survival rates under similar conditions, suggesting a potential therapeutic window for cancer treatment .

Properties

Molecular Formula

C8H9F6N3O6S2

Molecular Weight

421.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)acetic acid

InChI

InChI=1S/C6H8N2O2.C2F6NO4S2/c1-7-2-3-8(5-7)4-6(9)10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,5H,4H2,1H3;/q;-1/p+1

InChI Key

PFMBEKPTRVTVDM-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.